molecular formula C22H21N5O2S B2928043 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one CAS No. 1207050-15-4

4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one

Cat. No.: B2928043
CAS No.: 1207050-15-4
M. Wt: 419.5
InChI Key: UEEGQMXRWFPTLL-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-18(25-10-9-14-5-1-2-6-15(14)11-25)12-27-22(29)26-13-23-21-19(20(26)24-27)16-7-3-4-8-17(16)30-21/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEGQMXRWFPTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one is a complex organic molecule characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C25H22N2O2S
  • IUPAC Name : this compound
  • SMILES Notation : O=C(C(c1ccccc1)N(Cc1c2cccc1)C2=O)N(CC1)Cc2c1cccc2

Anticancer Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. The compound has been studied for its potential to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline showed promising results against breast cancer cells (MCF-7). The mechanism involved the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains and fungi.

Research Findings : In vitro studies revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazolidinone moiety may play a role in inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Binding : The tetrahydroisoquinoline structure could facilitate binding to neurotransmitter receptors or other molecular targets involved in neuroprotection and neurodegenerative disease modulation.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ATetrahydroisoquinoline coreAnticancerLacks thiazolidinone
Compound BBenzyl substitution on tetrahydroisoquinolineAntidepressantNo carbonyl
Compound CEthoxycarbonyl instead of amideAntimicrobialDifferent functional group

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